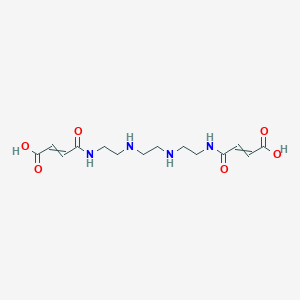
7-Octene-2,3-diol, 2,6-dimethyl-, (6S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Octene-2,3-diol, 2,6-dimethyl-, (6S)- is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.2646 g/mol . It is also known by other names such as 6,7-Dihydro-7-hydroxylinalool and 3,7-Dimethyloct-1-ene-3,7-diol . This compound is characterized by the presence of two hydroxyl groups and a double bond in its structure, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Octene-2,3-diol, 2,6-dimethyl-, (6S)- can be achieved through several methods. One common approach involves the hydroxylation of 2,6-dimethyl-3,7-octadiene using hydrogen gas and a palladium chloride catalyst . This reaction typically occurs under mild conditions, with the hydroxylation process introducing the hydroxyl groups at the desired positions on the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar hydroxylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Octene-2,3-diol, 2,6-dimethyl-, (6S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
7-Octene-2,3-diol, 2,6-dimethyl-, (6S)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 7-Octene-2,3-diol, 2,6-dimethyl-, (6S)- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bond can participate in reactions with reactive oxygen species, leading to the formation of reactive intermediates that can modulate cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dihydro-7-hydroxylinalool
- 3,7-Dimethyloct-1-ene-3,7-diol
- 2,6-Dimethyl-7-octene-2,6-diol
- 1-Octen-3,7-diol, 3,7-dimethyl
- 2,6-Dimethyloct-7-en-2,6-diol
- 3,7-Dimethyl-3,7-dihydroxyoct-1-ene
- 7-Hydroxy-6,7-dihydrolinalool
- Linalool hydrate
- 3,7-Dimethyl-1-octen-3,7-diol
- 3,7-dimethyl-1-octene-3,7-diol
- Cis-linalool hydrate
- 2,6-dimethyloct-7-ene-2,6-diol
Uniqueness
7-Octene-2,3-diol, 2,6-dimethyl-, (6S)- is unique due to its specific stereochemistry and the presence of both hydroxyl groups and a double bond. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various applications.
Propriétés
Numéro CAS |
401916-29-8 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
(6S)-2,6-dimethyloct-7-ene-2,3-diol |
InChI |
InChI=1S/C10H20O2/c1-5-8(2)6-7-9(11)10(3,4)12/h5,8-9,11-12H,1,6-7H2,2-4H3/t8-,9?/m1/s1 |
Clé InChI |
SKKRPDNROZIXRQ-VEDVMXKPSA-N |
SMILES isomérique |
C[C@@H](CCC(C(C)(C)O)O)C=C |
SMILES canonique |
CC(CCC(C(C)(C)O)O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


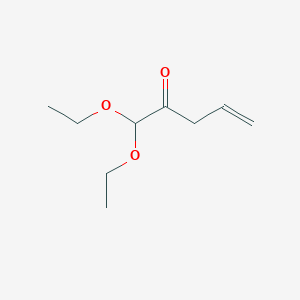


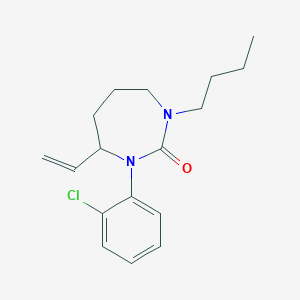

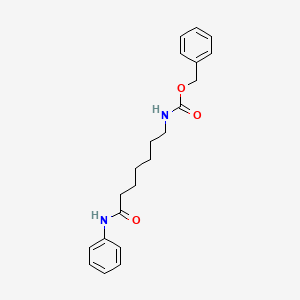
![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)-](/img/structure/B14231453.png)
![11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione](/img/structure/B14231458.png)
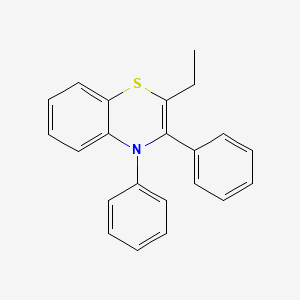
![4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B14231463.png)

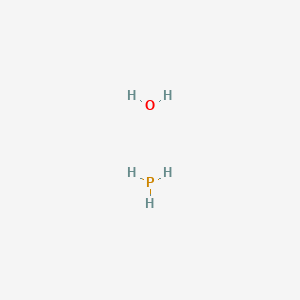
![9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetramethoxy-](/img/structure/B14231476.png)
